Lithocholic Acid

Descripción

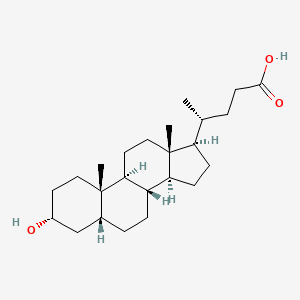

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-HVATVPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020779 | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID | |

CAS No. |

434-13-9 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LITHOCHOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=683770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithocholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QU0I8393U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolism and Biotransformation of Lithocholic Acid

Hepatic Metabolism of Lithocholic Acid

The liver is a primary site for the metabolism and elimination of various substances, including bile acids like LCA. frontiersin.org Hepatic metabolism of LCA involves both Phase I and Phase II reactions, aimed at increasing its water solubility and facilitating its excretion. frontiersin.orgfrontiersin.org

Phase I metabolism of LCA in the liver primarily involves hydroxylation reactions catalyzed by cytochrome P450 (CYP450) enzymes. frontiersin.org In humans, the predominant CYP450 subfamily involved in the formation of LCA metabolites through hydroxylation, specifically at the 6α- and 6β- positions, is CYP3A. frontiersin.orgdrugbank.comnih.gov Studies using recombinant human CYP3A4 have shown its activity in the 6α-hydroxylation of LCA. drugbank.comnih.gov This hydroxylation is considered a detoxification mechanism, particularly in rodents and monkeys, while in humans, sulfated conjugation is a more prominent detoxification pathway. frontiersin.org Hepatic LCA hydroxylation has been shown to be catalyzed by Cyp3a/Cyp3a11 enzymes in mice, yielding 3-ketocholanoic acid and murideoxycholic acid as major metabolites. nih.gov

Phase II metabolic reactions involve the conjugation of LCA with endogenous molecules, significantly increasing its hydrophilicity and promoting its excretion. The major conjugation pathways for LCA are sulfation and glucuronidation. nih.govfrontiersin.orgnih.govlipidmaps.orgpnas.orgnih.gov

Sulfation is a critical detoxification pathway for LCA in humans. frontiersin.orgnih.gov This reaction is primarily catalyzed by the sulfotransferase enzyme SULT2A1 (sulfotransferase family 2A member 1), which is highly expressed in the liver and intestine. nih.govphysiology.org SULT2A1 catalyzes the sulfonation of LCA, as well as its glycine (B1666218) and taurine (B1682933) conjugates (GLCA and TLCA). nih.govfrontiersin.org Studies in Caco-2 cells, a human colon cancer cell line, have demonstrated that LCA is rapidly metabolized by sulfation catalyzed by SULT2A1. frontiersin.orgfrontiersin.org This sulfation is considered an important mechanism to mitigate LCA-induced effects. frontiersin.org

The sulfation of LCA and its amidated forms results in the formation of sulfated conjugates, including this compound sulfate (B86663) (LCA-S), glycothis compound sulfate (GLCA-S), and taurothis compound sulfate (TLCA-S). nih.govfrontiersin.org These sulfated conjugates are more water-soluble than unconjugated LCA, which facilitates their excretion. physiology.orgoup.com In Caco-2 cells, LCA is mainly detoxified by sulfonation catalyzed by SULT2A1 to form LCA-S, while GLCA and TLCA undergo sulfonation to form GLCA-S and TLCA-S, respectively. frontiersin.org Sulfation of LCA and TLCA has been shown to decrease their cholestatic activity, although GLCA-sulfate may still exhibit cholestatic properties in some species. oup.com

Phase II Metabolic Reactions: Conjugation (Sulfation, Glucuronidation)

Sulfation by SULT2A1 in Liver and Intestine

Microbial Biotransformation of this compound in the Gut

The gut microbiota plays a significant role in the biotransformation of bile acids, including the formation and further metabolism of LCA. frontiersin.orgtaylorandfrancis.comnih.govnih.govnih.govnih.govnih.govd-nb.infonih.govfrontiersin.orgfrontiersin.org

Intestinal anaerobic bacteria are primarily responsible for the formation of LCA from CDCA through 7α-dehydroxylation. frontiersin.orgtaylorandfrancis.comnih.govpnas.orgnih.govtandfonline.comnih.gov This dehydroxylation is a major microbial transformation of primary bile acids in humans. nih.gov Genera such as Eubacterium and Clostridium are known to possess the 7α-dehydroxylase activity necessary for this conversion. nih.govnih.gov Besides forming LCA, gut bacteria can perform other biotransformations, including deconjugation, oxidation, and epimerization, further modifying LCA and its derivatives. frontiersin.orgasm.org These microbial modifications can influence the properties and biological activities of LCA. asm.org

Metabolic Pathways of this compound

| Pathway | Location | Key Enzymes/Bacteria | Products |

| Hepatic Metabolism | |||

| Phase I: Hydroxylation | Liver | CYP450 (primarily CYP3A) | Hydroxylated LCA metabolites (e.g., 6α/β-hydroxylated LCA) frontiersin.orgdrugbank.comnih.gov |

| Phase II: Conjugation | Liver, Intestine | SULT2A1, UGTs | LCA-S, GLCA-S, TLCA-S, LCA-glucuronide nih.govfrontiersin.orgnih.gov |

| Sulfation | Liver, Intestine | SULT2A1 | LCA-S, GLCA-S, TLCA-S nih.govnih.govfrontiersin.org |

| Glucuronidation | Liver | UGTs | LCA-glucuronide nih.gov |

| Microbial Biotransformation | |||

| 7α-Dehydroxylation | Gut (Colon) | Anaerobic bacteria (e.g., Clostridium, Eubacterium) | This compound (LCA) frontiersin.orgnih.govnih.govnih.govnih.gov |

| Other Modifications | Gut | Intestinal bacteria | Oxidized, epimerized LCA derivatives frontiersin.orgasm.org |

Enzymatic Activities in Microbial Transformation (e.g., Hydroxysteroid Dehydrogenase)

Gut bacteria are equipped with various enzymes that modify bile acids, including hydroxysteroid dehydrogenases (HSDHs). researchgate.netresearchgate.netnih.gov These enzymes catalyze the oxidation and reduction of hydroxyl groups on steroids, often using NAD(P)(H) as a cofactor. researchgate.netresearchgate.netnih.gov Microbial HSDHs can interconvert bile acid hydroxyl groups between the α and β configurations via an oxo-intermediate. researchgate.netoup.com

Specifically, 3α-HSDH is an important enzymatic activity involved in bile acid biotransformation by gut bacteria. researchgate.netasm.org While the 7α-dehydroxylation pathway, which produces LCA from CDCA, is a multi-step process, HSDHs contribute to modifications at other positions, such as C-3, C-7, and C-12. researchgate.netoup.com For example, microbial 3α-HSDH can biotransform deoxycholic acid (DCA) into 3-oxoDCA, and 3β-HSDH can convert 3-oxoDCA to isoDCA in the iso-bile acid pathway. researchgate.netresearchgate.net Although LCA itself is a 3α-hydroxy bile acid, microbial HSDHs can potentially act on LCA or its derivatives, leading to epimerization or other modifications. researchgate.netasm.org

Formation of this compound Metabolites by Microbes

Beyond its formation from CDCA, this compound can be further metabolized by gut microbes, leading to the formation of various derivatives. These microbial modifications can include epimerization of the hydroxyl group at the C-3 position. asm.org For instance, bacteria containing HSDHs can produce LCA epimers such as isothis compound (isoLCA) and isoalloLCA. asm.org Isothis compound is formed via the microbial metabolism of LCA or this compound 3α-sulfate. lipidmaps.org These epimers can have different biological activities and physicochemical properties compared to LCA. researchgate.netasm.org

Microbial Transformation Summary

| Enzyme Class | Reaction Type | Example Substrate/Product (related to BA metabolism) |

| Bile Salt Hydrolases (BSHs) | Deconjugation | Conjugated primary bile acids -> unconjugated BAs |

| 7α-Dehydroxylases | Dehydroxylation | CDCA -> LCA, CA -> DCA |

| Hydroxysteroid Dehydrogenases | Oxidation/Reduction | Interconversion of hydroxyl and oxo groups |

Note: This table provides a general overview of microbial enzymatic activities in bile acid metabolism and is not exhaustive.

Enterohepatic Circulation and Excretion of this compound

This compound participates in the enterohepatic circulation, a process where bile acids are secreted from the liver into the bile, released into the intestine to aid in fat digestion, and then largely reabsorbed and returned to the liver. frontiersin.orgnih.govbritannica.com However, due to its relatively low solubility compared to other bile acids, LCA is less efficiently reabsorbed in the intestine. taylorandfrancis.comresearchgate.net

When LCA is reabsorbed and re-enters the liver, it undergoes further metabolism, primarily conjugation. frontiersin.org It is mainly converted to taurine and glycine conjugates. frontiersin.org Conjugated LCA can then be sulfated by sulfotransferases (SULTs) and glucuronidated by UDP-glucuronosyltransferases (UGTs). frontiersin.orgresearchgate.net Sulfation is a particularly important detoxification pathway for LCA, as it increases its water solubility and facilitates its excretion. nih.govresearchgate.netnih.gov

Fecal and Urinary Excretion Pathways

The primary route of excretion for this compound and its metabolites is through feces. frontiersin.orgtaylorandfrancis.comresearchgate.net A significant portion of bile acids, including LCA, that are not reabsorbed during enterohepatic circulation are excreted in the feces. frontiersin.orgtaylorandfrancis.com The fecal excretion of LCA is mainly attributed to its conjugation, particularly sulfation, which reduces its passive absorption in the intestine. frontiersin.orgnih.gov

While the majority is excreted in feces, a smaller amount of bile acids, including sulfated LCA conjugates, can be excreted in urine. taylorandfrancis.comresearchgate.netnih.gov Sulfated LCA is more rapidly excreted in urine compared to non-sulfated lithocholate. researchgate.netnih.gov Studies in rats have shown that a notable fraction of sulfated lithocholate can be excreted in the urine. nih.gov

Influence of Dietary Factors on Excretion

Dietary factors can significantly influence the excretion of this compound by altering bile acid metabolism and the gut microbiota composition. A high-fat or high-animal protein diet may stimulate bile acid excretion into the intestine, potentially leading to increased LCA accumulation. nih.gov Conversely, diets high in fiber can bind to bile acids, including LCA, which aids in their excretion in stool. wikipedia.orgnih.gov Studies have shown that a vegan diet, characterized by higher dietary fiber and lower fat intake, is associated with lower fecal bile acid concentrations, including secondary bile acids like LCA. nih.gov Additionally, certain dietary polyphenols, such as caffeic acid, catechin, rutin, and ellagic acid, have been shown to reduce fecal this compound levels in rats fed a high-fat diet. acs.org

Molecular Mechanisms and Signaling Pathways Involving Lithocholic Acid

Nuclear Receptor Modulation by Lithocholic Acid

LCA has been identified as an endogenous ligand for several nuclear receptors, including VDR and FXR. frontiersin.org Its interactions with these receptors mediate a range of downstream effects.

Vitamin D Receptor (VDR) Agonism

This compound acts as an endogenous agonist for the Vitamin D Receptor (VDR), although its potency is generally lower compared to the primary endogenous VDR ligand, 1α,25-dihydroxyvitamin D₃ (calcitriol). mdpi.comresearchgate.netnih.gov Despite its lower potency, LCA can bind to the same ligand-binding region of VDR as calcitriol. biorxiv.orgbiorxiv.org Synthetic derivatives of LCA have been developed that exhibit significantly increased VDR agonistic activity, in some cases exceeding that of calcitriol. nih.govnih.gov

Activation of VDR by this compound can induce the expression of several target genes involved in various physiological processes. LCA has been shown to increase the expression of enzymes in the CYP3A family, which are involved in xenobiotic metabolism and the detoxification of secondary bile acids like LCA itself. pnas.orgmdpi.comcapes.gov.brscienceopen.comcsic.es This induction of CYP3A enzymes is considered a feedback mechanism to facilitate the elimination of potentially toxic LCA. csic.es

LCA treatment also induces the expression of CYP24A1, an enzyme responsible for the catabolism of vitamin D metabolites, in intestinal cells and osteoblasts. pnas.orgmdpi.comcapes.gov.brnih.gov This suggests that VDR activation by LCA could potentially influence vitamin D levels by enhancing its degradation. mdpi.com

Studies have investigated the effect of LCA on genes involved in calcium transport, such as TRPV6 and Calbindin D9k. While 1,25-dihydroxyvitamin D₃ effectively increases the expression of TRPV6 and Calbindin D9k mRNA in the intestine, particularly the upper intestine, the effect of LCA on these genes appears to be less pronounced or site-specific. pnas.orgnih.govdntb.gov.ua Some studies indicate that LCA acetate (B1210297) and LCA propionate, synthetic derivatives, can induce the expression of TRPV6 and CYP24A1 in intestinal cells. nih.govdrugbank.com

This compound has been shown to modulate adaptive immune responses, particularly by inhibiting the activation of T helper 1 (Th1) cells. frontiersin.orgnih.gov Studies using primary human and mouse CD4+ Th cells, as well as Jurkat T cells, have demonstrated that unconjugated LCA impedes Th1 activation. nih.gov This is evidenced by decreased production of Th1 cytokines like IFNγ and TNFα, reduced expression of Th1-associated genes such as T-bet, Stat-1, and Stat4, and decreased STAT1α/β phosphorylation. nih.gov These effects are observed at physiologically relevant concentrations of LCA and are mediated via VDR signaling, as VDR RNA silencing abrogated these effects. nih.gov LCA may also inhibit Th1 differentiation by reducing IRF-1. biorxiv.org The inhibition of differentiation into Th1 cells by LCA may involve other receptors along with VDR. mdpi.com

VDR-Dependent Regulation of Calcium Homeostasis

Farnesoid X Receptor (FXR) Activation and Antagonism

This compound interacts with the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. researchgate.netfrontiersin.orgmedchemexpress.comfrontiersin.orgjst.go.jp While some bile acids like chenodeoxycholic acid (CDCA) are potent FXR agonists, LCA has been described as both an FXR antagonist and having partial agonist activity in cells. medchemexpress.comnih.gov In vitro studies have shown that LCA can decrease the activation of FXR induced by agonists like CDCA and GW4064. nih.gov

FXR functions as a key enterohepatic regulator of bile acid homeostasis, controlling the synthesis and enterohepatic circulation of bile acids. frontiersin.orgmedchemexpress.comfrontiersin.org Beyond bile acid regulation, FXR is also a crucial player in the metabolism of cholesterol, lipids, and glucose. frontiersin.orgmedchemexpress.comfrontiersin.orgjst.go.jp It regulates the expression of various genes involved in these metabolic pathways. medchemexpress.com Activation of FXR can influence lipid absorption and hepatic gluconeogenesis. frontiersin.org FXR also has a significant role in intestinal bacterial growth and liver regeneration. medchemexpress.com The interaction of LCA with FXR can therefore impact these diverse metabolic processes. For instance, a synthetic derivative, 7-ethylidene-lithocholic acid (7-ELCA), has been identified as a dual FXR antagonist and GPBAR1 agonist, which can inhibit FXR-induced gene expression in hepatocytes and stimulate GLP-1 secretion, suggesting a potential role in glucose homeostasis. frontiersin.orgnih.govnih.gov

Table 1: Nuclear Receptor Modulation by this compound

| Receptor | This compound Effect | Key Mediated Processes | Relevant Genes/Pathways |

| VDR | Agonism (low potency) | Gene expression, Calcium Homeostasis (complex), Immunomodulation (Th1 inhibition) | CYP3A, CYP24A1, TRPV6, Calbindin D9k, IFNγ, TNFα, T-bet |

| FXR | Antagonism/Partial Agonism | Bile Acid, Lipid, and Glucose Homeostasis, Bile Salt Export Pump (BSEP) regulation | BSEP, SHP |

Note: The potency of LCA as a VDR agonist is low compared to calcitriol. LCA exhibits both antagonistic and partial agonistic activity on FXR.

Detailed Research Findings:

LCA was identified as a second endogenous agonist of VDR, albeit with very low potency compared to 1α,25(OH)₂D₃. mdpi.comresearchgate.netnih.gov

Synthetic LCA derivatives, such as Dcha-20 and N-cyanoamide 6, have shown significantly higher VDR agonistic activity than LCA and even 1α,25(OH)₂D₃ in certain assays. mdpi.comnih.govnih.gov

LCA can induce CYP3A family expression via VDR, contributing to its own metabolism and detoxification. pnas.orgmdpi.comcapes.gov.brscienceopen.comcsic.es

LCA induces CYP24A1 expression in intestinal cells and osteoblasts through VDR activation. pnas.orgmdpi.comcapes.gov.brnih.gov

In vitamin D-deficient rats, LCA increased serum calcium and mobilized bone calcium, but was significantly less potent than 1,25-(OH)₂D₃. pnas.orgcapes.gov.br

LCA inhibits Th1 cell activation by decreasing cytokine production (IFNγ, TNFα) and reducing expression of Th1-associated genes (T-bet, Stat-1, Stat4) via VDR signaling. nih.gov

LCA is described as an FXR antagonist with partial agonist activity in cells and can decrease BSEP expression. medchemexpress.comnih.gov

FXR is a key regulator of bile acid, lipid, and glucose metabolism. frontiersin.orgmedchemexpress.comfrontiersin.orgjst.go.jp

FXR's Role in Bile Acid, Lipid, and Glucose Homeostasis

Pregnane (B1235032) X Receptor (PXR) Activation

The pregnane X receptor (PXR), also known as NR1I2, is a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in the metabolism and detoxification of xenobiotics and endobiotics, including bile acids. pnas.orgmdpi.comnih.govexlibrisgroup.commdpi.comnih.gov this compound and its 3-keto metabolite are potent activators of PXR. pnas.orgresearchgate.netresearchgate.netcapes.gov.br PXR acts as a sensor for toxic bile acids like LCA, and its activation triggers coordinated gene expression to reduce the concentration of these potentially harmful compounds. pnas.orgresearchgate.net

PXR's Role in Xenobiotic and Bile Acid Metabolism

PXR is a key regulator of genes encoding drug-metabolizing enzymes and transporters, functioning in detoxification and drug metabolism. exlibrisgroup.commdpi.comnih.govjst.go.jp It forms a heterodimer with the retinoid X receptor (RXR) and binds to xenobiotic response elements (XREs) in the promoters of target genes. pnas.orgmdpi.com Beyond xenobiotics, PXR plays an equally important role in the metabolism and homeostasis of endogenous substances, including bile acids. exlibrisgroup.com PXR activation protects against liver toxicity induced by LCA by regulating genes involved in bile acid metabolism, transport, and detoxification. pnas.orgnih.govnih.gov

PXR-Mediated Gene Expression (e.g., CYP3A, SULT2A1)

Activation of PXR by LCA leads to the induction of several genes involved in bile acid detoxification and elimination. A key target gene is cytochrome P450 3A (CYP3A), which is essential for the hydroxylation of bile acids, increasing their hydrophilicity and facilitating their excretion. pnas.orgnih.govnih.govresearchgate.netcapes.gov.br Studies have demonstrated that PXR activation induces CYP3A expression. pnas.orgresearchgate.net

Another important PXR target gene is sulfotransferase 2A1 (SULT2A1), a phase II enzyme that catalyzes the sulfation of bile acids. nih.govnih.govresearchgate.net Sulfation increases the water solubility of bile acids, promoting their urinary and biliary excretion. mdpi.comresearchgate.net SULT2A1 plays a significant role in the detoxification of bile acids and preventing cholestasis through bile acid sulfation. researchgate.net PXR has been shown to transcriptionally regulate SULT2A1 expression. researchgate.netnih.gov

PXR also regulates the expression of bile acid transporters such as the Na+-independent organic anion transporter 2 (Oatp2) and multidrug resistance protein 2 (MRP2), which are involved in bile acid uptake and excretion, respectively. pnas.orgnih.govresearchgate.net

Data on PXR-mediated gene expression by LCA:

| Target Gene | Function in Bile Acid Metabolism | Regulation by PXR (in response to LCA or PXR agonists) | References |

| CYP3A | Bile acid hydroxylation | Induction | pnas.orgnih.govnih.govresearchgate.netcapes.gov.br |

| SULT2A1 | Bile acid sulfation | Induction (species-specific differences noted) | nih.govnih.govresearchgate.netnih.gov |

| Oatp2 | Bile acid uptake into hepatocytes | Induction | pnas.orgnih.govresearchgate.net |

| MRP2 | Bile acid efflux from hepatocytes | Induction | nih.govresearchgate.net |

| CYP7A1 | Bile acid synthesis (rate-limiting) | Repression | pnas.orgresearchgate.netmdpi.com |

Note: Species-specific differences in PXR regulation of SULT2A1 have been observed, with activation in rodents but suppression of human SULT2A1 in some cell models. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

The peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor primarily known for its role in adipogenesis and glucose homeostasis. However, it also plays a role in modulating inflammatory responses and lipid metabolism in other tissues, including the intestine and liver. acs.orgxiahepublishing.comresearchgate.net this compound has been shown to modulate PPARγ activity. acs.orgnih.gov

PPARγ-Mediated Transcriptional Reprogramming

PPARγ acts as a ligand-activated transcription factor that forms a heterodimer with RXR and binds to PPAR response elements (PPREs) to regulate target gene expression. mdpi.com Studies have indicated that LCA can influence PPARγ-mediated transcriptional reprogramming, particularly in the context of inflammation and oxidative stress. acs.orgnih.gov For instance, research in porcine intestinal epithelial cells demonstrated that LCA restrained inflammation and oxidative stress induced by deoxynivalenol (B1670258) (DON) via PPARγ-mediated reprogramming of core inflammatory and antioxidant genes. acs.orgnih.gov This involved altered recruitment of coactivators (SRC-1/3) and corepressors (NCOR1/2) and modifications in histone marks (H3K27ac and H3K18la), suggesting an epigenetic component to this regulation. acs.orgnih.gov

While PPARγ is less abundant in the liver under physiological conditions, its expression can be induced in conditions like hepatic steatosis. xiahepublishing.comembopress.org PPARγ activation has been implicated in regulating hepatic lipid metabolism and influencing inflammatory responses in the liver. xiahepublishing.comembopress.org The modulation of PPARγ by LCA may contribute to its effects on intestinal and hepatic health, particularly in mitigating inflammatory responses.

G Protein-Coupled Receptor Activation: TGR5 (GPBAR1)

The Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a G protein-coupled receptor that functions as a cell surface receptor for bile acids. nih.govindigobiosciences.com Unlike nuclear receptors, TGR5 is located on the cell membrane and its activation triggers rapid intracellular signaling cascades, primarily through the activation of Gαs proteins and the subsequent increase in intracellular cAMP levels. indigobiosciences.com this compound, particularly its conjugated form (taurothis compound), is considered one of the most potent endogenous agonists for TGR5. researchgate.netmdpi.com

TGR5 is expressed in various tissues, including the gallbladder, intestine, spleen, brown adipose tissue, skeletal muscle, and in specific cell types in the liver such as Kupffer cells, liver sinusoidal endothelial cells (LSECs), and biliary epithelial cells. nih.govindigobiosciences.comresearchgate.netscienceopen.com Activation of TGR5 by LCA and other bile acids mediates a range of physiological effects.

Activation of TGR5 is involved in the regulation of energy homeostasis, glucose metabolism, and lipid metabolism. indigobiosciences.com In the intestine, TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion. scienceopen.com

TGR5 activation also plays a role in modulating inflammatory responses. nih.govresearchgate.netscienceopen.com Studies have shown that TGR5 activation can inhibit the production of pro-inflammatory cytokines in macrophages and other immune cells. nih.govscienceopen.com In the liver, TGR5 expressed on non-parenchymal cells can influence inflammatory signaling. researchgate.netscienceopen.com For example, TGR5 activation has been shown to reduce endothelin-1 (B181129) (ET-1) expression and secretion from LSECs and trigger internalization of the ET-1 receptor in hepatic stellate cells (HSCs), dampening ET-1 signaling which is involved in portal pressure and fibrosis development. researchgate.net

Research findings on TGR5 activation by LCA:

| Receptor/Pathway | Ligand Affinity (LCA) | Tissue Distribution | Key Signaling Cascades | Physiological Effects Influenced by LCA-TGR5 Interaction | References |

| TGR5 (GPBAR1) | Potent agonist (especially conjugated form) | Intestine, Liver (non-parenchymal cells), Gallbladder, Spleen, Brown Adipose Tissue, Skeletal Muscle | Gαs activation, increased cAMP, MAP kinase pathways | Energy homeostasis, glucose metabolism, lipid metabolism, GLP-1 secretion, modulation of inflammation | nih.govindigobiosciences.comresearchgate.netmdpi.comscienceopen.com |

cAMP/PKA Pathway

Upon activation by ligands such as LCA, TGR5 primarily couples with the stimulatory G-alpha protein (Gαs). frontiersin.orgmdpi.com This interaction leads to the activation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). frontiersin.org The subsequent increase in intracellular cAMP levels is a crucial step in the TGR5 signaling pathway, as cAMP acts as a second messenger to activate downstream molecules, including protein kinase A (PKA). frontiersin.org This cAMP-PKA pathway can then regulate a wide array of cellular functions through the phosphorylation of various proteins, including the recruitment of cAMP response element-binding protein (CREB) to target genes. mdpi.comijbs.com Studies have shown that LCA can increase AQP2 expression via activating TGR5 to initiate the cAMP-PKA-CREB signaling pathway. researchgate.net Activation of TGR5 in immune cells like macrophages has been shown to inhibit the NF-κB pathway via the cAMP-PKA pathway. ijbs.com

TGR5's Role in Energy Expenditure and Glucose Metabolism

TGR5 signaling is involved in regulating physiological pathways related to metabolic homeostasis, including the improvement of glucose tolerance and enhancement of energy expenditure. ijbs.comnih.gov Activation of TGR5 by bile acids stimulates energy expenditure in brown adipose tissue and muscle.

TGR5-Dependent Immunomodulation (e.g., Dendritic Cell Activation)

This compound plays a role in immunomodulation, particularly through its interaction with TGR5 on immune cells such as dendritic cells (DCs) and macrophages. researchgate.netijbs.comnih.govmdpi.comumich.edu LCA has been shown to inhibit dendritic cell activation. researchgate.netijbs.comnih.govmdpi.comnih.gov This inhibition involves the reduction of intracellular glutathione (B108866) via TGR5 signaling. researchgate.netijbs.comnih.govnih.gov LCA inhibits the production of pro-inflammatory cytokines and the expression of surface molecules in bone marrow-derived dendritic cells (BMDCs). researchgate.netnih.gov TGR5 activation downregulates the NF-κB and MAPK pathways by inhibiting glutathione production and inducing oxidative stress in DCs, leading to apoptosis and autophagy. researchgate.netijbs.comnih.gov LCA-treated DCs can also impede the differentiation of naive CD4+ T helper cells into Th1 or Th17 cells. mdpi.com

Interactions with Other Signaling Pathways

Beyond TGR5, this compound also interacts with other significant intracellular signaling pathways.

MAPK Pathways (ERK-1/2, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK-1/2 and p38, are crucial in various cellular processes, including inflammation and immune responses. ijbs.comfrontiersin.orgmdpi.comfrontiersin.orgnih.gov LCA has been shown to regulate the phosphorylation of p38 and ERK1/2 in a TGR5-dependent manner in bone marrow-derived dendritic cells. ijbs.com Specifically, LCA regulated the phosphorylation of P38 and ERK1/2 and inhibited NF-κB activation in TGR5+/+ BMDCs, but had no effect in TGR5-/- BMDCs. ijbs.com In Jurkat T cells, LCA strongly inhibits ERK1/2 phosphorylation, but not other MAPK pathways, which could contribute to impaired Th1 activation. plos.org LCA can also increase basal phosphorylation levels of P38 in Jurkat T cells in the absence of stimulation. plos.org The MAPK pathways are involved in the pathogenesis of cell apoptosis and autophagy, and TGR5 activation can downregulate these pathways. ijbs.com

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a key regulator of cell proliferation, survival, and metabolism. researchgate.netnih.govresearchgate.net Studies have indicated that LCA can activate the PI3K/AKT signaling pathway. nih.govnih.gov In colorectal cancer cells, LCA strongly activates AKT/PI3K signaling in a time-dependent manner, which is suggested to be possibly mediated by miR21 upregulation. nih.gov The TGR5-cAMP-PKA-PI3K-mediated pathway may also play a protective role in modulating choanocyte damage and cell proliferation. nih.gov Furthermore, LCA treatment of C2C12 cells significantly increases AKT/mTOR/FoxO3 phosphorylation through the TGR5 receptor, promoting the myogenic process and skeletal muscle regeneration. nih.gov

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. ijbs.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govsci-hub.sefrontiersin.org this compound has been shown to inhibit NF-κB activation. ijbs.comsci-hub.se In dendritic cells, TGR5 signaling inhibits the activation of NF-κB. ijbs.commdpi.com This inhibition can occur via the cAMP-PKA pathway in macrophages. ijbs.com In Caco-2 cells, LCA treatment significantly inhibited TNF-α-induced upregulation of NF-κB p-p65 and p-IκB-α, suggesting a protective effect on intestinal barrier function by suppressing NF-κB signaling. sci-hub.sefrontiersin.org TGR5 activation also downregulates the NF-κB pathway by inhibiting glutathione production and inducing oxidative stress in DCs. researchgate.netijbs.comnih.gov

STAT3 Signaling

This compound has been shown to influence the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Studies in colorectal cancer (CRC) cells have indicated that LCA can stimulate the expression of miR21, a process involving both ERK1/2 signaling and STAT3. Interestingly, in these cells, STAT3 appears to act as a negative regulator of miR21 expression. LCA treatment was found to inhibit STAT3 activation, thereby preventing its binding to the miR21 promoter and consequently enhancing miR21 transcription mdpi.comnih.gov. This suggests a complex interplay where LCA-induced ERK1/2 activation may function upstream of STAT3 suppression nih.gov.

Further research in cholestatic liver injury models has also implicated the JNK/STAT3 signaling pathway. While the mechanisms of cholestasis induction by different agents like α-naphthylisothiocyanate (ANIT) and LCA may differ, the activation of the JNK/STAT3 pathway was observed to be similar in both models, suggesting a common downstream signaling event in cholestatic liver injury mediated by these pathways spandidos-publications.com.

Epigenetic Modifications Induced by this compound

This compound has been demonstrated to induce significant alterations in epigenetic patterns, influencing gene expression and cellular processes mdpi.comnih.gov. These modifications include changes in histone acetylation and lactylation, as well as the modulation of coactivator and corepressor recruitment to transcriptional complexes.

Histone Acetylation and Lactylation

LCA has been shown to mediate epigenetic transcriptional reprogramming, including modifications to histone acetylation and lactylation acs.orgnih.gov. In studies involving porcine intestinal epithelial cells exposed to deoxynivalenol (DON), LCA was found to alleviate DON-induced inflammation and oxidative stress. This protective effect was linked to LCA's ability to influence histone marks such as H3K27ac and H3K18la acs.orgnih.gov. Specifically, DON exposure was observed to enhance histone marks associated with transcriptional activation, including H3K9ac, H3K18ac, H3K27ac, H3K4me1, H3K9bhb, and H3K18bhb, at the enhancers of genes like DUSP5 and TRAF5. LCA treatment influenced these histone modifications, contributing to its protective effects nih.govfrontiersin.orgresearchgate.net.

Furthermore, LCA has been shown to affect histone H3 acetylation in other contexts, such as in mouse embryonic fibroblasts, where it was found to stimulate the activity of sirtuins, enzymes known to deacetylate histones biorxiv.org.

Modulation of Coactivator and Corepressor Recruitment (e.g., SRC-1/3, NCOR1/2)

LCA's influence on gene expression also involves the modulation of coactivator and corepressor recruitment to nuclear receptors. In the context of PPARγ-mediated transcriptional reprogramming, LCA has been shown to alter the recruitment of coactivators like SRC-1 and SRC-3, and corepressors such as NCOR1 and NCOR2 acs.orgnih.gov. This altered recruitment contributes to the LCA-mediated regulation of target genes, particularly in response to inflammatory and oxidative stress signals acs.org.

Studies on the vitamin D receptor (VDR), for which LCA is an endogenous ligand, have also revealed LCA's impact on corepressor recruitment. LCA has been shown to increase the recruitment of corepressors like NCoR-1 and SMRT (also known as NCOR2) to the promoters of target genes, such as CYP7A1. This recruitment of corepressors, often displacing coactivators, can lead to the inhibition of gene transcription nih.govnih.gov. This mechanism highlights how LCA, through its interaction with nuclear receptors, can orchestrate changes in transcriptional complexes to exert its biological effects.

This compound (LCA) is a monohydroxy secondary bile acid produced through the metabolism of primary bile acids by intestinal bacteria. frontiersin.orgnih.govwikipedia.org While historically considered potentially toxic, particularly to hepatocytes at high concentrations, recent research highlights its diverse biological and physiological effects, especially within the gut-liver axis and its role in modulating inflammation and immune responses. frontiersin.orgnih.govresearchgate.net

Biological and Physiological Effects of Lithocholic Acid

Role in Inflammation and Immune Response LCA and its derivatives have been increasingly recognized for their roles in modulating inflammation and immune responses.mdpi.comoup.comnih.govlongdom.orgfrontiersin.orgtandfonline.comrcsb.orgjnmjournal.orgnih.govmdpi.comlipidmaps.orgharvard.eduThese effects are often mediated through interactions with various nuclear receptors and G protein-coupled receptors, such as the VDR, Pregnane (B1235032) X receptor (PXR), and Takeda G protein-coupled receptor 5 (TGR5), which are expressed in immune cells and intestinal epithelial cells.frontiersin.orgnih.govresearchgate.netmdpi.comlongdom.orgjnmjournal.orgmdpi.comdovepress.comnih.govfrontiersin.org

Modulation of Cytokine Production (e.g., IFNγ, TNFα, IL-1β, IL-6)

Lithocholic acid has been shown to modulate the production of various cytokines, which are crucial signaling molecules in the immune system. Studies indicate that LCA can inhibit the expression of pro-inflammatory cytokines. For instance, in Jurkat cells (human immortalized T lymphocyte cells) activated by phorbol (B1677699) myristate acetate (B1210297) (PMA)/ionomycin, and in mouse and human naive CD4+ Th cells, LCA inhibited the expression of IFNγ and TNFα nih.gov.

Furthermore, LCA has been observed to reduce the secretion of several pro-inflammatory cytokines, including IL-1β, IL-6, IL-12/p70, IL-23, and TNF-α, in lipopolysaccharide (LPS)-primed bone marrow-derived dendritic cells (BMDCs) nih.gov. This effect appears to be significantly mediated via TGR5 signaling, with LCA being identified as a potent inhibitor of pro-inflammatory cytokine secretion through this pathway nih.gov. Activation of intestinal FXR signaling by LCA has also been reported to reduce inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the ileum and serum, offering protection against intestinal inflammation frontiersin.org.

In a murine model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced mucosal injury, LCA treatment was more effective than ursodeoxycholic acid (UDCA) in reducing mucosal levels of TNF-α, IL-6, and IL-1β. Interestingly, LCA also inhibited poly(I:C)-induced increases in IFN-γ in this model physiology.org.

Interactive Table 1: Effect of LCA on Pro-inflammatory Cytokine Levels

| Cell Type/Model | Stimulus | Cytokine | Effect of LCA | Receptor Involved (if specified) | Source |

| Jurkat cells | PMA/ionomycin | IFNγ | Inhibited | Not specified | nih.gov |

| Jurkat cells | PMA/ionomycin | TNFα | Inhibited | Not specified | nih.gov |

| Mouse naive CD4+ Th cells | PMA/ionomycin | IFNγ | Inhibited | Not specified | nih.gov |

| Mouse naive CD4+ Th cells | PMA/ionomycin | TNFα | Inhibited | Not specified | nih.gov |

| Human naive CD4+ Th cells | CD3/CD28/CD137 beads | IFNγ | Inhibited | Not specified | nih.gov |

| Human naive CD4+ Th cells | CD3/CD28/CD137 beads | TNFα | Inhibited | Not specified | nih.gov |

| LPS-primed BMDCs | LPS | IL-1β | Inhibited | TGR5 | nih.gov |

| LPS-primed BMDCs | LPS | IL-6 | Inhibited | TGR5 | nih.gov |

| LPS-primed BMDCs | LPS | IL-12/p70 | Inhibited | TGR5 | nih.gov |

| LPS-primed BMDCs | LPS | IL-23 | Inhibited | TGR5 | nih.gov |

| LPS-primed BMDCs | LPS | TNF-α | Inhibited | TGR5 | nih.gov |

| Ileum and serum (intestinal inflammation model) | Not specified | TNF-α | Reduced | Intestinal FXR | frontiersin.org |

| Ileum and serum (intestinal inflammation model) | Not specified | IL-1β | Reduced | Intestinal FXR | frontiersin.org |

| Ileum and serum (intestinal inflammation model) | Not specified | IL-6 | Reduced | Intestinal FXR | frontiersin.org |

| Murine colon (DSS-induced injury) | DSS | TNF-α | Reduced more than UDCA | Not specified | physiology.org |

| Murine colon (DSS-induced injury) | DSS | IL-6 | Reduced more than UDCA | Not specified | physiology.org |

| Murine colon (DSS-induced injury) | DSS | IL-1β | Reduced more than UDCA | Not specified | physiology.org |

| Murine colon (DSS-induced injury) | Poly(I:C) | IFN-γ | Inhibited | Not specified | physiology.org |

Influence on Immune Cell Activation (e.g., Th1 Cells, Dendritic Cells)

This compound exerts influence on the activation of various immune cells, particularly T helper 1 (Th1) cells and dendritic cells (DCs). LCA has been shown to impede Th1 activation. This is evidenced by decreased production of Th1 cytokines like IFNγ and TNFα, reduced expression of Th1 genes such as T-box protein expressed in T cells (T-bet), Stat-1, and Stat4, and decreased STAT1α/β phosphorylation nih.govfrontiersin.orgplos.org. These effects suggest that LCA inhibits Th1 differentiation and their pro-inflammatory responses plos.org. This inhibition of Th1 activation by LCA occurs at physiologically relevant concentrations and is dependent on Vitamin D receptor (VDR) signaling frontiersin.orgplos.org.

LCA also modulates dendritic cell function. It inhibits the expression of proinflammatory cytokines and cell surface markers, including CD40, CD80, CD86, and MHC class II, in DCs via TGR5 nih.govnih.gov. LCA-treated DCs have been shown to impede the differentiation of naive CD4+ Th cells into Th1 or Th17 cells nih.gov. While LCA can also inhibit proinflammatory cytokine expression via FXR, the TGR5-mediated suppression appears more potent nih.gov. Studies in LPS-activated DCs have shown that LCA inhibits the secretion of several pro-inflammatory cytokines and slightly inhibits the expression of surface markers like CD40, CD86, CD80, and MHCII nih.gov.

Interactive Table 2: Influence of LCA on Immune Cell Activation

| Immune Cell Type | Effect of LCA | Mechanism/Receptor Involved (if specified) | Source |

| Th1 cells | Inhibits activation (decreased cytokine production, gene expression, phosphorylation) | VDR signaling | nih.govfrontiersin.orgplos.org |

| DCs | Inhibits expression of pro-inflammatory cytokines (IL-1β, IL-6, IL-12, IL-23, TNF-α) | TGR5, FXR (TGR5 more potent) | nih.govnih.gov |

| DCs | Inhibits expression of surface markers (CD40, CD80, CD86, MHC class II) | TGR5 | nih.govnih.gov |

| DCs | Impedes differentiation of naive CD4+ Th cells into Th1 or Th17 cells | TGR5, FXR | nih.gov |

Attenuating Oxidative Stress

This compound has demonstrated the capacity to attenuate oxidative stress in various cellular contexts. In porcine intestinal epithelial cells exposed to deoxynivalenol (B1670258) (DON), a mycotoxin known to induce oxidative damage, LCA rescued DON-induced cell death and reduced DON-stimulated oxidative stress acs.org. This protective effect was found to be mediated via PPARγ-mediated reprogramming of antioxidant genes acs.org.

While some studies indicate a potential role in mitigating oxidative stress, others present contrasting findings. For example, in H9c2 cells with high glucose-induced hypertrophy, LCA did not markedly reduce the elevated levels of reactive oxygen species (ROS) researchgate.net. However, it is thought that mitochondrial uncoupling, a phenomenon that can be influenced by compounds like LCA, may have a natural antioxidant effect by increasing the respiration rate and potentially attenuating the production of ROS ions researchgate.netmdpi.com. High levels of LCA (50 mg) have been associated with causing oxidative stress and damaging DNA by preventing DNA repair enzymes from working nih.gov.

Association with Cell Proliferation and Apoptosis

This compound exhibits a complex association with cell proliferation and apoptosis, with effects varying depending on the cell type and context.

Induction of Apoptosis in Cancer Cells

Numerous studies have reported that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, while often sparing normal cells wikipedia.orgresearchgate.net. This selective toxicity makes LCA a subject of interest in cancer research.

LCA has been shown to induce apoptotic and necrotic death in prostate cancer cells, including androgen-dependent LNCaP and androgen-independent PC-3 cells researchgate.net. In these cells, LCA induced an extrinsic apoptosis pathway and activated caspase-3 and -8 mdpi.com. It was also reported to decrease the cleavage of Bid and Bax, downregulate Bcl-2, decrease mitochondrial membrane potential, and increase the activation of caspase-9 mdpi.com. Apoptotic nuclear morphology, such as chromatin condensation, has been observed in prostate cancer cells treated with LCA researchgate.net.

In breast cancer cells (MCF-7 and MDA-MB-231), LCA exhibits pro-apoptotic effects nih.gov. It increases the expression of the pro-apoptotic protein p53 and decreases the expression of the anti-apoptotic protein Bcl-2 in MCF-7 cells mdpi.comnih.gov. LCA also reduced Akt phosphorylation in MCF-7 cells mdpi.comnih.gov.

LCA has also been reported to induce apoptosis in neuroblastoma cells and nephroblastoma cells wikipedia.orgmdpi.comnih.govcore.ac.uk. Treatment of nephroblastoma cells (WT-CLS1 and SK-NEP1) with LCA increased the levels of the G protein-coupled bile acid receptor (TGR5) and caused cytotoxicity due to caspase-3 and -7 activation mdpi.com.

Novel hybrid molecules and ionic compounds based on this compound have also demonstrated apoptosis-inducing properties in Jurkat cells, affecting all phases of the cell cycle and inducing ROS production and the release of cytochrome c into the cytoplasm, thereby initiating mitochondrial apoptosis mdpi.com.

Interactive Table 3: Induction of Apoptosis by LCA in Cancer Cells

| Cancer Cell Type | Observed Effects | Key Molecular Events Reported | Source |

| Prostate cancer cells (PC-3, DU-145, LNCaP) | Induces apoptotic and necrotic death, selectively toxic | Induces extrinsic apoptosis pathway, activates caspase-3 and -8, decreases Bid and Bax cleavage, downregulates Bcl-2, decreases mitochondrial membrane potential, increases caspase-9 activation, chromatin condensation | researchgate.netmdpi.com |

| Breast cancer cells (MCF-7, MDA-MB-231) | Exhibits pro-apoptotic effects | Increases p53 expression, decreases Bcl-2 expression (MCF-7), reduced Akt phosphorylation (MCF-7) | mdpi.comnih.gov |

| Neuroblastoma cells | Selectively kills cells | Not specified in provided text | wikipedia.org |

| Nephroblastoma cells (WT-CLS1, SK-NEP1) | Induces apoptosis, causes cytotoxicity | Increased TGR5 levels, caspase-3 and -7 activation | mdpi.comnih.gov |

| Jurkat cells | Induces apoptosis, affects cell cycle, induces ROS production, releases cytochrome c, initiates mitochondrial apoptosis | Not specified in provided text beyond ROS and cytochrome c release | mdpi.com |

Promotion of Cell Proliferation in Specific Contexts

While LCA is known for inducing apoptosis in cancer cells, its effect on cell proliferation can vary depending on the context. In certain situations, LCA has been observed to promote cell proliferation.

In a study examining the early stages of colon carcinogenesis in a murine model, LCA stimulated proliferation in the colonic epithelium oup.com. Compared to control animals, LCA increased the proliferation index oup.comoup.com. This effect was particularly noted in the colonic crypt, with an expanded proliferation zone observed oup.com.

Furthermore, LCA has been shown to promote the proliferation of injured muscle cells and C2C12 cells (a mouse myoblast cell line) researchgate.net. In injured muscle of LCA-injected mice, the protein levels of PCNA and Cyclin D1, markers of proliferation, were significantly upregulated researchgate.net. In C2C12 cells, LCA treatment increased cell viability at certain concentrations (8 μM and 10 μM) and significantly increased the percentage of EdU-positive cells, indicating an increase in cells in the S phase of the cell cycle researchgate.net. This proliferative effect in muscle cells appears to be mediated through the activation of the TGR5/AKT pathway researchgate.net.

In colorectal cancer HCT116 cells, LCA stimulated the expression of miR21, which in turn inhibited the tumor suppressor protein PTEN and stimulated cell proliferation, possibly mediated via AKT/PI3K activation nih.gov.

Interactive Table 4: Promotion of Cell Proliferation by LCA

| Cell Type/Context | Observed Effect on Proliferation | Mechanism/Pathway Involved (if specified) | Source |

| Murine colonic epithelium (early carcinogenesis) | Stimulated proliferation | Not specified | oup.comoup.com |

| Injured muscle cells (murine model) | Promoted proliferation | TGR5/AKT pathway | researchgate.net |

| C2C12 cells (mouse myoblast cell line) | Promoted proliferation | TGR5/AKT pathway | researchgate.net |

| Colorectal cancer HCT116 cells | Stimulated proliferation | miR21/PTEN/AKT/PI3K pathway | nih.gov |

Lithocholic Acid in Disease Pathogenesis and Therapeutic Potential

Involvement in Hepatic Diseases

Lithocholic acid's role in hepatic diseases is complex, primarily due to its potential for hepatotoxicity and its involvement in bile acid homeostasis.

Cholestatic Liver Diseases

Cholestasis, characterized by impaired bile flow and the accumulation of bile constituents in the liver and blood, is closely linked to elevated levels of toxic bile acids, including LCA. pnas.orgamegroups.org Elevated concentrations of LCA have been found in the livers of patients with chronic cholestatic liver disease and in animal models of biliary cholestasis. pnas.org LCA is considered a highly toxic secondary bile acid that can induce intrahepatic cholestasis. pnas.orglipidmaps.org

The toxicity of LCA in cholestasis is related to its accumulation, which can lead to oxidative stress and mitochondrial injury in hepatocytes. amegroups.org This triggers inflammatory responses, hepatocyte apoptosis, and necrosis. amegroups.orgfrontiersin.org If left untreated, this can progress to liver damage, fibrosis, cirrhosis, and liver failure. amegroups.orgfrontiersin.org

Species-specific differences in LCA toxicity have been observed, which are attributed to variations in detoxification mechanisms. capes.gov.brresearchgate.nettandfonline.com In humans and chimpanzees, efficient sulfation of LCA facilitates its excretion, whereas rodents primarily rely on hydroxylation, a pathway less effective in species where LCA is toxic. capes.gov.brtandfonline.com

The nuclear receptor Pregnane (B1235032) X Receptor (PXR) has been identified as a key sensor for LCA. pnas.org Activation of PXR by LCA can induce the expression of genes involved in bile acid metabolism, transport, and detoxification, such as CYP3A enzymes and sulfotransferases, which help in reducing the levels of this toxic bile acid. capes.gov.brpnas.orgtandfonline.com This suggests that PXR agonists could be potential therapeutic agents for cholestatic liver diseases. pnas.org

The G protein-coupled bile acid receptor 1 (TGR5) is another receptor activated by various bile acids, with LCA being reported as a potent agonist. amegroups.org TGR5 expression is reduced in cholangiocytes of patients with primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), and Tgr5-deficient mice show increased susceptibility to cholestatic liver injury. amegroups.org

Non-alcoholic Steatohepatitis (NASH)

Non-alcoholic steatohepatitis (NASH), an inflammatory subtype of non-alcoholic fatty liver disease (NAFLD), is also associated with altered bile acid homeostasis. plos.orgresearchgate.netelsevier.es Patients with NASH have shown increased fecal levels of LCA, along with primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA). plos.org Elevated levels of both primary and secondary bile acids, including LCA, have been reported in NASH patients. researchgate.net

Changes in the bile acid pool size and composition are thought to influence metabolic processes and contribute to the progression of NAFLD to NASH. researchgate.netelsevier.es While the exact mechanisms are still being elucidated, the altered bile acid profiles in NASH patients suggest a potential role for LCA in the inflammatory and fibrotic processes characteristic of the disease. plos.orgresearchgate.net

Hepatotoxicity Mechanisms

This compound is recognized for its hepatotoxic potential, particularly when its accumulation exceeds the liver's detoxification capacity. pnas.orgamegroups.orgfrontiersin.orgtandfonline.comfrontiersin.orgmpg.deaacrjournals.orgnih.gov The mechanisms underlying LCA-induced hepatotoxicity involve several pathways:

Direct Cytotoxicity: High concentrations of LCA and its metabolites, such as tauro-LCA and tauro-chenodeoxycholic acid (TCDCA), can directly induce cytotoxicity in hepatocytes. nih.gov

Mitochondrial Dysfunction and Oxidative Stress: LCA accumulation in hepatocytes can lead to mitochondrial injury and the generation of reactive oxygen species, contributing to oxidative stress. amegroups.org

Inflammation: Injured hepatocytes can release damage-associated molecular patterns (DAMPs), triggering an inflammatory response involving the recruitment of immune cells like neutrophils and monocytes, which exacerbates liver damage. frontiersin.orgnih.gov

Disruption of Bile Flow: Excessive LCA can disrupt gap junction proteins and the bile osmotic gradient, impairing bile acid transport and leading to their accumulation in the liver. frontiersin.org

Apoptosis and Necrosis: The accumulation of cytotoxic bile acids like LCA can induce programmed cell death (apoptosis) and uncontrolled cell death (necrosis) of hepatocytes. amegroups.orgfrontiersin.orgnih.gov

The liver employs detoxification mechanisms to mitigate LCA toxicity, primarily through conjugation (with glycine (B1666218) or taurine), hydroxylation (catalyzed by CYP3A enzymes), and sulfation (catalyzed by sulfotransferases). capes.gov.brresearchgate.netpnas.orgfrontiersin.org Sulfation is considered a crucial pathway for enhancing LCA's solubility and facilitating its excretion. capes.gov.brresearchgate.net Activation of nuclear receptors like PXR and the Vitamin D Receptor (VDR) can induce the expression of these detoxification enzymes, serving as a protective mechanism against LCA-induced toxicity. capes.gov.brpnas.orglipidmaps.orgtandfonline.com

Role in Intestinal and Colorectal Disorders

This compound, being a secondary bile acid produced in the colon by bacterial action, plays a significant role in the context of intestinal and colorectal disorders, including inflammatory bowel disease and colorectal cancer.

Inflammatory Bowel Disease (IBD), including Colitis

Some studies suggest that altered bile acid profiles, including decreased levels of secondary bile acids like LCA, are associated with dysbiosis of the gut microbiota in IBD patients. dovepress.comasm.org This decrease in secondary bile acids and an increase in primary bile acids may contribute to the inflammatory processes seen in IBD. dovepress.comasm.org

Conversely, research also indicates that LCA, particularly when derived from the microbial metabolism of UDCA, can exert anti-inflammatory actions in the colon. nih.govphysiology.org Studies in murine models of colitis have shown that LCA treatment can inhibit the release of pro-inflammatory cytokines from colonic epithelial cells and protect against inflammation. nih.govphysiology.org This suggests a potential therapeutic role for LCA or strategies that promote its production in the context of colonic inflammation.

Colorectal Cancer

This compound has been implicated as an endogenous cancer promoter, particularly in the context of colorectal cancer (CRC). frontiersin.orgamegroups.org Elevated levels of secondary bile acids, including LCA and deoxycholic acid (DCA), have been observed in the feces of patients with CRC. amegroups.org A high-fat diet, which stimulates increased primary bile acid production, can lead to higher concentrations of secondary bile acids in the colon, potentially promoting tumorigenesis. amegroups.org

While some studies in rodent models suggest that LCA alone may not cause colon cancer, it can enhance tumor formation in the presence of a carcinogen. oup.com The mechanisms by which LCA may promote colorectal cancer are thought to involve several factors:

Cell Proliferation and Apoptosis: Bile acids, including LCA, can influence cell proliferation and apoptosis in the colonic epithelium. oup.com While LCA has been shown to stimulate apoptosis in normal colon cells, it may suppress apoptosis in pre-malignant cells in the presence of a carcinogen. lipidmaps.orgoup.com

Activation of Signaling Pathways: LCA can activate signaling pathways implicated in CRC progression, such as the M3 receptor and Wnt/β-catenin pathways, and the Erk1/2 MAPK pathway. frontiersin.orgamegroups.orgnih.gov It can also suppress STAT3 activity, which is involved in regulating cell growth and survival. nih.gov

Induction of Cancer Stem Cells: LCA has been shown to induce the production of colon cancer stem cells. frontiersin.orgamegroups.org

Cell Invasiveness: LCA can induce cell invasiveness by upregulating the expression of proteins like the urokinase type plasminogen activator receptor in CRC cells. frontiersin.org

Regulation of Multidrug Resistance Genes: LCA can regulate the expression of multidrug resistance genes like ABCG2 and ABCB1. amegroups.org

Conversely, recent research has explored the potential of modified forms of LCA, such as 3-oxo-lithocholic acid (3-oxo-LCA), as potential therapeutic agents for CRC. aacrjournals.org 3-oxo-LCA has been shown to act as an agonist for the Farnesoid X Receptor (FXR) and inhibit the growth of CRC cells and intestinal stem cells in preclinical models. aacrjournals.org This suggests that specific modifications of LCA or targeting bile acid receptors could offer novel strategies for CRC treatment.

Mechanisms of Carcinogenicity and DNA Damage

This compound has been implicated in human and experimental animal carcinogenesis. wikipedia.orglipidmaps.org High concentrations of LCA are suggested to induce oxidative stress and DNA damage, contributing to tumor development. frontiersin.orgresearchgate.net This can occur through mechanisms such as inhibiting the action of DNA repair enzymes and promoting cell proliferation. frontiersin.orgoup.com Studies suggest that hydrophobic bile acids, including LCA, can act as multiple stress inducers at high physiological levels, potentially causing membrane perturbation, oxidative DNA damage, a decrease in DNA repair proteins, mitotic stress, micronuclei formation, mitochondrial damage, and endoplasmic reticulum stress. tandfonline.com Chronic exposure to oxidative stress induced by hydrophobic bile acids has been linked to increased genomic instability. tandfonline.com

Research indicates that LCA can directly induce oxidative DNA damage and contribute to tumor formation. researchgate.net Furthermore, LCA has been shown to inhibit mammalian DNA polymerase β in vitro, an enzyme crucial for base-excision repair of DNA lesions. nih.gov This inhibition could contribute to the tumor-promoting activity of LCA. nih.gov

Role in miR21 Expression and PTEN Inhibition

Studies have investigated the role of this compound in regulating gene expression, particularly its impact on microRNA-21 (miR-21) and phosphatase and tensin homolog (PTEN). Research in colorectal cancer (CRC) cell lines has shown that LCA stimulates the expression of miR-21. mdpi.com miR-21 is considered a vital regulator of CRC progression. mdpi.com

The elevation of miR-21 expression induced by LCA appears to be upstream of the inhibition of PTEN. mdpi.com PTEN is a tumor suppressor protein. x-mol.net LCA-induced miR-21 upregulation leads to the inhibition of PTEN expression, which can subsequently enhance CRC cell proliferation, possibly mediated through the activation of PI3K/AKT signaling. mdpi.com This mechanism highlights a newly discovered pathway targeted by bile acids like LCA in promoting CRC progression. mdpi.com

Implications in Metabolic Disorders

Bile acids, including LCA, are increasingly recognized as important signaling molecules that influence metabolism beyond their traditional digestive functions. metwarebio.com They can activate specific receptors, such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5), which regulate various metabolic processes, including glucose and lipid metabolism. metwarebio.comoup.comjst.go.jp

Glucose and Lipid Metabolism

LCA can influence glucose and lipid metabolism through its interaction with receptors like TGR5 and FXR. Activation of TGR5 by bile acids, with which LCA shows high affinity, can promote the secretion of glucagon-like peptide 1 (GLP-1) from intestinal epithelial cells, participating in glucose and fat metabolism. frontiersin.orgnih.govfrontiersin.org GLP-1 stimulates insulin (B600854) secretion and is involved in carbohydrate and fat metabolism. nih.gov Studies have shown that LCA and synthetic TGR5 agonists improved glucose tolerance in mice through increased GLP-1 and insulin release. frontiersin.org Elevated levels of LCA and chenodeoxycholic acid have been associated with improved systemic glucose tolerance, potentially via increased GLP-1 secretion. frontiersin.org

FXR activation is also important in regulating lipid and glucose metabolism. jst.go.jpnih.gov While TGR5 activation can stimulate GLP-1 secretion, FXR can inhibit GLP-1 transcriptional activity. nih.gov

In adipocytes, the activation of FXR and TGR5 by bile acids enhances glucose uptake and utilization, which is critical for converting glucose into fatty acids and triglycerides, thereby regulating blood glucose levels. metwarebio.com LCA-induced TGR5 activation can also affect energy expenditure and fat metabolism, potentially contributing to reduced body weight in animal models. nih.gov

Obesity and Insulin Resistance

Alterations in bile acid metabolism have been observed in obesity and insulin resistance. nih.govoup.comoup.com Studies in adolescents with obesity have shown diminished postprandial bile acids, particularly this compound, which is a potent stimulator of GLP-1 secretion. oup.comresearchgate.net This blunted postprandial GLP and bile acid response has been strongly associated with marked postprandial dyslipidemia. researchgate.net

LCA treatment in aged mice has been shown to alleviate age-associated glucose intolerance and insulin resistance. news-medical.netnmn.com This suggests a potential role for LCA in improving metabolic health in the context of obesity and insulin resistance. news-medical.netnmn.com

Neurodegeneration and Neurological Impact